molecular formula C18H21N3O5S B2939057 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034485-20-4

2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No.: B2939057
CAS No.: 2034485-20-4
M. Wt: 391.44
InChI Key: JQRICHUBWZOZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a heterocyclic molecule featuring three distinct structural motifs:

  • A pyrazine ring, an electron-deficient aromatic system with two nitrogen atoms, which may participate in hydrogen bonding or π-π interactions.
  • A 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-sulfonyl group, a seven-membered benzannulated dioxepin ring fused to a sulfonyl group. The sulfonyl moiety is a strong electron-withdrawing group, which may influence reactivity and binding affinity.

Properties

IUPAC Name

2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-27(23,15-4-5-16-17(11-15)25-10-2-9-24-16)21-8-1-3-14(13-21)26-18-12-19-6-7-20-18/h4-7,11-12,14H,1-3,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRICHUBWZOZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine typically involves multiple steps:

    Formation of the Benzo[b][1,4]dioxepin Ring: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Sulfonylation: The benzo[b][1,4]dioxepin derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.

    Coupling Reaction: The sulfonylated benzo[b][1,4]dioxepin is coupled with the piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Pyrazine Introduction: Finally, the pyrazine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyrazine halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, nucleophiles, and bases (e.g., sodium hydride) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various functionalized pyrazine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazine and piperidine rings can engage in π-π stacking and hydrogen bonding, respectively. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Functional Groups Pharmacological Relevance Reference
Target Compound Pyrazine + piperidine-oxy + benzodioxepin-sulfonyl Sulfonyl, ether, pyrazine Hypothesized enzyme/receptor modulation
N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine () Piperazine + benzodioxin-carbonyl Carbonyl, piperazine Intermediate for Doxazosin (antihypertensive)
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride () Piperazine + benzodioxepin-sulfonyl Sulfonyl, piperazine, hydrochloride Unspecified (structural analog)
Pyrazine derivatives from Jishengella endophytica () Natural pyrazine derivatives Pyrazine, variable substituents No antiviral activity (H1N1 tested)
Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives () Pyridine + pyrimidinone + piperazine Piperazine, pyridine Lysine demethylase inhibitors

Key Observations:

Ring Systems: The target compound’s seven-membered benzodioxepin contrasts with six-membered benzodioxin/dioxane rings in analogs (e.g., ). The larger ring may confer greater conformational flexibility and altered steric interactions in biological systems. Pyrazine vs.

Functional Groups: Sulfonyl vs. Ether Linkage: The piperidin-3-yloxy bridge in the target compound is absent in most analogs, possibly improving metabolic resistance compared to ester or amide linkages.

Key Challenges:

  • The benzodioxepin sulfonyl group in the target compound may require specialized sulfonylation conditions to avoid ring-opening side reactions.
  • Piperidine-oxy linkage could involve Mitsunobu or nucleophilic substitution reactions, depending on precursor availability.

Pharmacological and Physicochemical Properties

Hypothesized Bioactivity:

  • Hypertension : Analogous benzodioxin-carbonyl-piperazine derivatives are intermediates for Doxazosin, an α₁-adrenergic blocker . The target compound’s sulfonyl group may mimic catecholamine interactions.

Physicochemical Properties:

  • Lipophilicity : The benzodioxepin’s seven-membered ring and sulfonyl group may increase logP compared to benzodioxin analogs, enhancing membrane permeability.
  • Solubility : The ether and sulfonyl groups could balance hydrophilicity, though piperidine’s basicity (pKa ~10) may necessitate salt formation for formulation.

Biological Activity

The compound 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, focusing on its effects on various biological targets and mechanisms of action.

Chemical Structure

The compound can be broken down into several key components:

  • 3,4-Dihydro-2H-benzo[b][1,4]dioxepin : A bicyclic structure known for various biological activities.
  • Piperidine : A six-membered ring containing nitrogen, often involved in drug design due to its ability to mimic natural compounds.
  • Pyrazine : A heterocyclic compound that can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant Effects : Similar compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant properties. For instance, derivatives of benzoxazole/benzothiazole containing dioxine structures demonstrated significant antidepressant-like activity in animal models through receptor binding studies .
  • Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive properties. Studies on related compounds have shown modulation of neurotransmitter systems, which could imply similar effects for this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. Modifications to the benzodioxepin structure can significantly impact its pharmacological profile. For example:

  • Substituents on the Piperidine Ring : Alterations can enhance or diminish receptor affinity and selectivity.
  • Linkage to Pyrazine : The nature of the bond and the substituents on the pyrazine ring can influence solubility and bioavailability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of similar compounds:

CompoundTarget ReceptorBinding Affinity (Ki)Biological Activity
8g5-HT1A17 nMAntidepressant-like effects in FST and TST
8h5-HT2A0.71 nMSignificant reduction in immobility time

These results underscore the importance of specific structural features in determining biological activity.

Case Studies

  • Antidepressant Activity : A series of benzoxazole derivatives were synthesized and tested for their binding affinities at serotonin receptors. Compounds with structural similarities to our target compound showed promising antidepressant-like effects in behavioral tests, indicating that modifications could yield effective therapeutic agents .
  • Neuropharmacological Evaluation : In vivo studies demonstrated that compounds with similar structural motifs influenced neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.